1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring both azepane and pyrrolidine rings
Preparation Methods
The synthesis of 1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be formed through a ring expansion reaction, while the pyrrolidine ring can be synthesized via 1,3-dipolar cycloaddition reactions involving azomethine ylides and alkenyl dipolarophiles . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context .
Comparison with Similar Compounds
1-(Azepane-1-sulfonyl)pyrrolidine-3-carboxylic acid can be compared with other sulfonyl-containing pyrrolidine derivatives:
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but differ in their functional groups, leading to different biological activities.
Pyrrolizines: These compounds have a fused ring system that imparts distinct chemical properties.
Properties
Molecular Formula |
C11H20N2O4S |
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Molecular Weight |
276.35 g/mol |
IUPAC Name |
1-(azepan-1-ylsulfonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)10-5-8-13(9-10)18(16,17)12-6-3-1-2-4-7-12/h10H,1-9H2,(H,14,15) |
InChI Key |
OZKDEPPUPHOUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
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